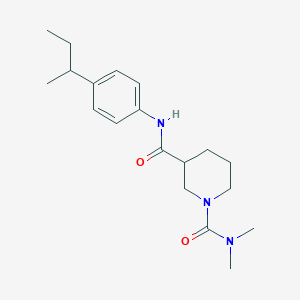
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a selective β3-adrenergic receptor agonist, which means that it selectively activates the β3-adrenergic receptor. The β3-adrenergic receptor is primarily found in adipose tissue and plays a key role in regulating energy expenditure and thermogenesis. Activation of the β3-adrenergic receptor by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various proteins. This activation of PKA leads to an increase in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can increase energy expenditure and reduce food intake, leading to weight loss. It can also improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound can relax airway smooth muscle, making it a potential treatment for asthma and COPD.
Advantages and Limitations for Lab Experiments
One advantage of using N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific activation of this receptor. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for research on N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One area of research could focus on its potential as a treatment for obesity and related metabolic disorders. Another area of research could focus on its potential as a treatment for asthma and COPD. Additionally, further studies could be done to investigate the safety and toxicity of this compound.
Synthesis Methods
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is a synthetic compound that can be synthesized through a multistep process. The synthesis method involves the reaction of 4-sec-butylphenylacetonitrile with N,N-dimethylpiperidin-3-amine, followed by the reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with diethyl oxalate to form the corresponding diethyl ester, which is subsequently hydrolyzed to obtain the final product, this compound.
Scientific Research Applications
N~3~-(4-sec-butylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potential as an anti-obesity agent, as it can increase energy expenditure and reduce food intake. It has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity. Additionally, this compound has been shown to have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD), as it can relax airway smooth muscle.
properties
IUPAC Name |
3-N-(4-butan-2-ylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14(2)15-8-10-17(11-9-15)20-18(23)16-7-6-12-22(13-16)19(24)21(3)4/h8-11,14,16H,5-7,12-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAMNSXVZHELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1-methyl-4-piperidinyl)oxy]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320963.png)
![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![8-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5320972.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5320982.png)
![N-benzyl-N'-[3-(6-methyl-2-oxopyridin-1(2H)-yl)propyl]sulfamide](/img/structure/B5320985.png)
![4-(1-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B5320991.png)
![N-{[4-(5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5321000.png)
![N-(2-ethoxyphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5321006.png)
![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321014.png)
![8-(tetrahydro-2-furanylmethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5321018.png)
![1-[(2-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321029.png)
![3-(4-fluorophenyl)-5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321042.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5321045.png)